Regioisomeric Identity: 3-yl vs. 2-yl Substitution
The target compound is the exclusive 3‑yl chlorothiophene regioisomer in the 1‑methyl‑1H‑pyrazol‑5‑amine series. Direct comparison with its 2‑yl congener (CAS 1247493‑17‑9) reveals that both regioisomers are identical in molecular weight (213.69 g/mol), calculated log P (2.38), topological polar surface area (43.84 Ų), hydrogen‑bond acceptor count (4), hydrogen‑bond donor count (1), and rotatable bond count (1) . The sole structural difference—the position of the chlorine substitution on the thiophene ring—has zero impact on these computed physicochemical descriptors, yet it fundamentally alters the spatial orientation of the chlorine atom relative to the pyrazole‑5‑amine core. In the context of kinase hinge‑binding pharmacophores, such vector differences can determine whether a chlorine atom engages in a halogen bond with a backbone carbonyl or is solvent‑exposed [1]. Because these regioisomers are chromatographically separable and commercially available at equivalent purity (≥95%), the procurement decision is not trivial: selecting the wrong isomer will deliver a molecule that is physicochemically indistinguishable but geometrically distinct, potentially invalidating SAR hypotheses .
| Evidence Dimension | Computed physicochemical properties (log P, TPSA) and molecular formula |
|---|---|
| Target Compound Data | MW: 213.69 g/mol; Log P: 2.38; TPSA: 43.84 Ų; Formula: C8H8ClN3S; Purity: ≥95% |
| Comparator Or Baseline | 3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: MW: 213.69 g/mol; Log P: 2.38; TPSA: 43.84 Ų; Purity: ≥95% |
| Quantified Difference | No difference in any computed physicochemical parameter; difference is exclusively regioisomeric (positional). |
| Conditions | Calculated values from commercial supplier specifications; actual experimental log P or TPSA not independently measured. |
Why This Matters
Procurement of the precise regioisomer is essential because physicochemical identity masks a distinct three-dimensional pharmacophore that cannot be distinguished by standard quality-control metrics alone.
- [1] BindingDB. BDBM579709: 4-((5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-yl)amino)-3-ethylphenol (US11485711, Compound 119), TNIK IC50 = 1 nM. Accessed May 2026. View Source
